(1H-benzo[d][1,2,3]triazol-5-yl)methanol
Overview
Description
Synthesis Analysis
A catalyst based on tris(triazolyl)methanol-Cu(I) structure has been shown to be highly effective for Huisgen 1,3-dipolar cycloadditions, a key reaction in the synthesis of triazole compounds (Ozcubukcu et al., 2009).
Molecular Structure Analysis
The molecular structure of related triazolyl compounds has been determined using methods like X-ray diffraction, FT-IR spectroscopy, and various computational techniques. For example, studies on similar structures have employed Hartree-Fock (HF) and Density Functional Theory (DFT) methods for structural analysis (Gumus et al., 2018).
Chemical Reactions and Properties
Triazole compounds often exhibit interesting chemical reactions due to their unique structure. For instance, the reactivity of triazole rings can be influenced by substituents, leading to varied chemical behavior.
Physical Properties Analysis
The solubility and other physical properties of related triazolyl compounds in different solvents have been investigated. For instance, the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various alcohols and water was studied, showing trends in solvent efficacy (Liang et al., 2016).
Scientific Research Applications
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Organic Chemistry
- 1,2,3-Triazoles play a vital role in pharmaceuticals and agrochemicals . They are important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .
- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
- The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material. This compound (7a) underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
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Drug Discovery
- 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
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Chemical Synthesis
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Pharmaceutical Research
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Material Science
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Photocatalysis
- In a study, a visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo[d]imidazo[5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions . This protocol possesses some advantages over the previous methods such as readily available and inexpensive substrates, metal catalyst-free, step and atom economy, and mild reaction conditions .
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Chemical Research
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Pharmaceutical Intermediates
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Material Science
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Photocatalysis
- In a study, a visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo [d]imidazo [5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions . This protocol possesses some advantages over the previous methods such as readily available and inexpensive substrates, metal catalyst-free, step and atom economy, and mild reaction conditions .
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Heterocyclic Building Blocks
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Alcohols
Future Directions
While specific future directions for “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” were not found in the search results, benzotriazole derivatives have been found to exhibit a wide range of biological activities . This suggests potential future research directions in exploring the biological activities and potential applications of “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” and related compounds.
properties
IUPAC Name |
2H-benzotriazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJOSAIHEQFOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423401 | |
Record name | (2H-Benzotriazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d][1,2,3]triazol-5-yl)methanol | |
CAS RN |
106429-67-8 | |
Record name | (2H-Benzotriazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazol-5-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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